molecular formula C14H20N6O2 B14942002 Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate

Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate

Cat. No.: B14942002
M. Wt: 304.35 g/mol
InChI Key: DBZPRDAUIIVOBM-UHFFFAOYSA-N
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Description

ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a piperidine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the triazolopyridazine core is reacted with piperidine derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the triazolopyridazine core, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

    6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound shares the triazolopyridazine core but lacks the piperidine moiety and the ethyl ester group.

    Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate: This compound has a similar ester group but a different core structure.

    6,8-Disubstituted triazolo[4,3-b]pyridazines: These compounds have various substituents on the triazolopyridazine core, leading to different biological activities and properties.

The uniqueness of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE lies in its specific combination of the triazolopyridazine core, piperidine moiety, and ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

ethyl 4-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H20N6O2/c1-3-22-14(21)19-6-4-11(5-7-19)16-12-8-10(2)18-20-9-15-17-13(12)20/h8-9,11,16H,3-7H2,1-2H3

InChI Key

DBZPRDAUIIVOBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC(=NN3C2=NN=C3)C

Origin of Product

United States

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